molecular formula C14H22BNO4 B1320879 {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid CAS No. 129112-20-5

{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid

Cat. No.: B1320879
CAS No.: 129112-20-5
M. Wt: 279.14 g/mol
InChI Key: GQBLFRRWTANPPG-UHFFFAOYSA-N
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Description

{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diisopropylcarbamoyl and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, boronate esters, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which forms cyclic esters with diols under physiological conditions. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Borinic acids

Uniqueness

Compared to similar compounds, {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid exhibits enhanced stability and specificity due to the presence of the diisopropylcarbamoyl and methoxy groups. These substituents provide steric hindrance and electronic effects that improve the compound’s reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBLFRRWTANPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595627
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-20-5
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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